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molecular formula C10H18N2O2 B8401058 Ethyl 4-(3-cyclopropyl)-piperazine-1-carboxylate

Ethyl 4-(3-cyclopropyl)-piperazine-1-carboxylate

Cat. No. B8401058
M. Wt: 198.26 g/mol
InChI Key: JIEUSCPFIIMOFJ-UHFFFAOYSA-N
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Patent
US04390697

Procedure details

124 g (1.2 M) of 4-chlorobutyronitrile were dissolved in 600 ml of toluene and the mixture was refluxed under a Dean-Stark separator for 1 hour. The resultant solution was cooled and then 158 g (1 M) of ethyl piperazine-1-carboxylate and 170 ml (1.2 M) of triethylamine were added thereto and the mixture was refluxed for 24 hours. The resulting suspension was cooled to 20° C. and one liter of ether was added thereto. The precipitate of triethylamine hydrochloride was filtered off and the filtrate was decolorized with charcoal and evaporated to dryness to obtain 200 g of ethyl 4-(3-cyclopropyl)-piperazine-1-carboxylate in the form of a brown oil which was distilled under reduced pressure at a boiling point of 140°-150° C. at 0.05 mm Hg.
Quantity
124 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
158 g
Type
reactant
Reaction Step Three
Quantity
170 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClC[CH2:3][CH2:4][C:5]#[N:6].[N:7]1([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:12][CH2:11]N[CH2:9][CH2:8]1.C(N(CC)CC)C.CCOCC>C1(C)C=CC=CC=1>[CH2:4]1[CH:5]([N:6]2[CH2:11][CH2:12][N:7]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:8][CH2:9]2)[CH2:3]1

Inputs

Step One
Name
Quantity
124 g
Type
reactant
Smiles
ClCCCC#N
Name
Quantity
600 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
158 g
Type
reactant
Smiles
N1(CCNCC1)C(=O)OCC
Name
Quantity
170 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
1 L
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed under a Dean-Stark separator for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The precipitate of triethylamine hydrochloride was filtered off
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C1CC1N1CCN(CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 200 g
YIELD: CALCULATEDPERCENTYIELD 101%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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